2-Formyl-6-hydroxyisonicotinonitrile
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Overview
Description
2-Formyl-6-hydroxyisonicotinonitrile is an organic compound with the molecular formula C7H4N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-hydroxyisonicotinonitrile typically involves the reaction of 2-hydroxyisonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, with the reaction being carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Formyl-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism by which 2-Formyl-6-hydroxyisonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- 2-Hydroxyisonicotinonitrile
- 2-Formylisonicotinonitrile
- 6-Hydroxyisonicotinonitrile
Comparison: Compared to these similar compounds, 2-Formyl-6-hydroxyisonicotinonitrile is unique due to the presence of both formyl and hydroxyl groups on the isonicotinonitrile backboneFor example, the formyl group can participate in condensation reactions, while the hydroxyl group can undergo substitution or oxidation .
Properties
Molecular Formula |
C7H4N2O2 |
---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-formyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-6(4-10)9-7(11)2-5/h1-2,4H,(H,9,11) |
InChI Key |
PSXBCOASQQHPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)C#N |
Origin of Product |
United States |
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